

Application Notes and Protocols for the Analytical Characterization of Chloro Sofosbuvir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloro Sofosbuvir

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of **Chloro Sofosbuvir**, a potential impurity or metabolite of the antiviral drug Sofosbuvir. The following protocols are intended as a guide for the qualitative and quantitative analysis of this compound, ensuring drug quality and safety in pharmaceutical development.

Introduction

Chloro Sofosbuvir, with the chemical formula $C_{22}H_{29}ClN_3O_9P$ and a molecular weight of 545.91 g/mol, is a chlorinated analog of Sofosbuvir.^{[1][2]} Its presence as an impurity in the active pharmaceutical ingredient (API) or drug product needs to be monitored and controlled according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).^[2] The analytical methods described herein are crucial for the development, validation, and routine quality control of Sofosbuvir.^{[3][4]}

High-Performance Liquid Chromatography (HPLC) for Quantification

A stability-indicating HPLC method is essential for the separation and quantification of **Chloro Sofosbuvir** from Sofosbuvir and other related substances. The following protocol is a general guideline and should be optimized and validated for specific laboratory conditions.

Experimental Protocol: HPLC-UV

Objective: To determine the purity of a sample and quantify the amount of **Chloro Sofosbuvir** present.

Instrumentation: A standard HPLC system equipped with a UV detector.

Materials:

- **Chloro Sofosbuvir** Reference Standard
- Sofosbuvir Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade, filtered and degassed)
- Formic acid or other suitable buffer components

Chromatographic Conditions:

| Parameter | Recommended Conditions |
|--------------------|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water) to a final concentration of approximately 1 mg/mL. |

Data Analysis: The quantification of **Chloro Sofosbuvir** is performed by comparing the peak area of the analyte in the sample chromatogram to the peak area of a known concentration of the **Chloro Sofosbuvir** reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

LC-MS is a powerful technique for the unambiguous identification and structural characterization of impurities.

Experimental Protocol: LC-MS/MS

Objective: To confirm the identity of **Chloro Sofosbuvir** and to characterize its fragmentation pattern for structural elucidation.

Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

Chromatographic Conditions: The HPLC conditions can be similar to those described in the HPLC-UV section to ensure chromatographic separation prior to mass analysis.

Mass Spectrometry Conditions:

| Parameter | Recommended Conditions |
|-------------------------|--|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Energy | Ramped (e.g., 10-40 eV for MS/MS) |
| Scan Range (m/z) | 100 - 1000 |

Data Analysis: The identity of **Chloro Sofosbuvir** can be confirmed by its accurate mass measurement and comparison with the theoretical mass. The fragmentation pattern obtained from MS/MS analysis provides structural information that can be used for elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most definitive technique for the structural elucidation of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To provide unambiguous structural confirmation of **Chloro Sofosbuvir**.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

- **Chloro Sofosbuvir** Reference Standard
- Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

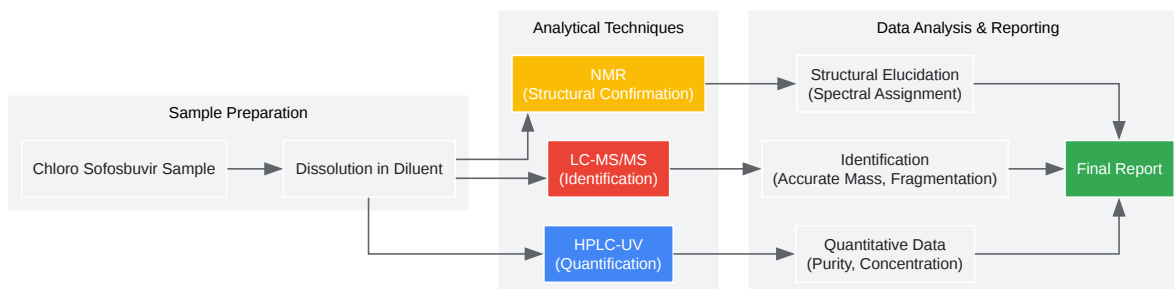
NMR Experimental Parameters:

| Parameter | Recommended Conditions for ¹ H NMR | Recommended Conditions for ¹³ C NMR |
|------------------|---|--|
| Solvent | DMSO-d ₆ | DMSO-d ₆ |
| Temperature | 25 °C | 25 °C |
| Pulse Program | Standard zg30 | Standard zgpg30 |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1.0 s | 2.0 s |
| Acquisition Time | ~4 s | ~1 s |

Data Analysis: The acquired ¹H and ¹³C NMR spectra should be compared with the spectra of a certified **Chloro Sofosbuvir** reference standard. The chemical shifts, coupling constants, and integration values will provide detailed information about the molecular structure. Advanced NMR experiments like COSY, HSQC, and HMBC can be employed for complete spectral assignment.

Visualizations

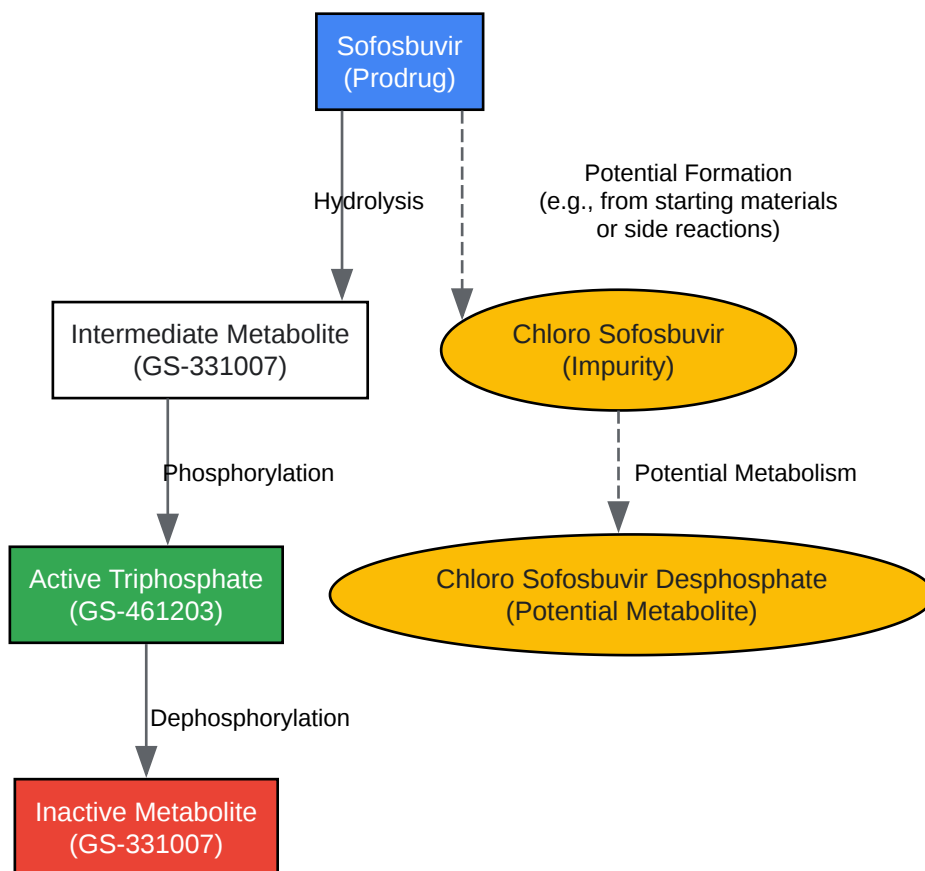
Experimental Workflow



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Caption: Experimental workflow for the characterization of **Chloro Sofosbuvir**.

Sofosbuvir Metabolic Activation and Potential Impurity Formation



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Caption: Metabolic activation of Sofosbuvir and potential formation of **Chloro Sofosbuvir**.^{[5][6][7][8][9][10]}

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- To cite this document: BenchChem. [Application Notes and Protocols for the Analytical Characterization of Chloro Sofosbuvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142401#analytical-methods-for-the-characterization-of-chloro-sofosbuvir]

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